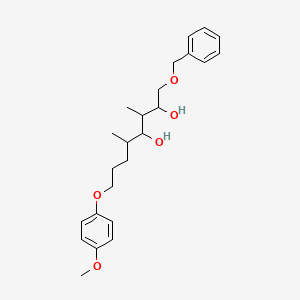![molecular formula C27H41NO8 B12292769 [(E)-5-[[6-[(2E,4E)-5-(4,7-dihydroxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B12292769.png)
[(E)-5-[[6-[(2E,4E)-5-(4,7-dihydroxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-5-[[6-[(2E,4E)-5-(4,7-dihidroxi-7-metil-1,6-dioxaspiro[2.5]octan-5-il)-3-metilpenta-2,4-dienil]-2,5-dimetil-oxan-3-il]amino]-5-oxopent-3-en-2-il] acetato es un compuesto orgánico complejo con posibles aplicaciones en diversos campos como la química, la biología y la medicina. Este compuesto presenta múltiples grupos funcionales, incluidos los grupos hidroxilo, acetato y oxo, que contribuyen a sus propiedades químicas y reactividad únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [(E)-5-[[6-[(2E,4E)-5-(4,7-dihidroxi-7-metil-1,6-dioxaspiro[2.5]octan-5-il)-3-metilpenta-2,4-dienil]-2,5-dimetil-oxan-3-il]amino]-5-oxopent-3-en-2-il] acetato típicamente involucra reacciones orgánicas de varios pasos. Los materiales de partida a menudo se eligen en función de los grupos funcionales deseados y la estructura general del compuesto. Las rutas sintéticas comunes pueden incluir:
Formación del núcleo espirocíclico: Este paso implica la construcción de la estructura espirocíclica a través de reacciones de ciclización.
Introducción de grupos hidroxilo: Los grupos hidroxilo se pueden introducir mediante reacciones de oxidación utilizando reactivos como PCC (Clorocromato de piridinio) u oxidación de Swern.
Acetilación: El grupo acetato se introduce mediante reacciones de acetilación utilizando anhídrido acético o cloruro de acetilo en presencia de una base como la piridina.
Formación del grupo oxo: El grupo oxo se puede introducir mediante reacciones de oxidación utilizando reactivos como el reactivo de Jones o el periodinano de Dess-Martin.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas para aumentar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y condiciones de reacción escalables.
Análisis De Reacciones Químicas
Tipos de reacciones
[(E)-5-[[6-[(2E,4E)-5-(4,7-dihidroxi-7-metil-1,6-dioxaspiro[2.5]octan-5-il)-3-metilpenta-2,4-dienil]-2,5-dimetil-oxan-3-il]amino]-5-oxopent-3-en-2-il] acetato puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o aldehídos.
Reducción: El grupo oxo se puede reducir para formar alcoholes.
Sustitución: El grupo acetato se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: PCC, oxidación de Swern, reactivo de Jones, periodinano de Dess-Martin.
Reducción: Borohidruro de sodio (NaBH4), Hidruro de litio y aluminio (LiAlH4).
Sustitución: Cloruro de acetilo, anhídrido acético, piridina.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de grupos hidroxilo puede producir cetonas o aldehídos, mientras que la reducción del grupo oxo puede producir alcoholes.
Aplicaciones Científicas De Investigación
[(E)-5-[[6-[(2E,4E)-5-(4,7-dihidroxi-7-metil-1,6-dioxaspiro[2
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como compuesto principal para el desarrollo de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de [(E)-5-[[6-[(2E,4E)-5-(4,7-dihidroxi-7-metil-1,6-dioxaspiro[2.5]octan-5-il)-3-metilpenta-2,4-dienil]-2,5-dimetil-oxan-3-il]amino]-5-oxopent-3-en-2-il] acetato involucra su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Las dianas moleculares y las vías específicas involucradas dependen del contexto y la aplicación específicos.
Comparación Con Compuestos Similares
[(E)-5-[[6-[(2E,4E)-5-(4,7-dihidroxi-7-metil-1,6-dioxaspiro[2.5]octan-5-il)-3-metilpenta-2,4-dienil]-2,5-dimetil-oxan-3-il]amino]-5-oxopent-3-en-2-il] acetato se puede comparar con otros compuestos similares para destacar su singularidad. Los compuestos similares pueden incluir:
Compuestos espirocíclicos: Compuestos con estructuras espirocíclicas similares.
Compuestos hidroxilados: Compuestos con múltiples grupos hidroxilo.
Derivados de acetato: Compuestos con grupos funcionales de acetato.
La singularidad de [(E)-5-[[6-[(2E,4E)-5-(4,7-dihidroxi-7-metil-1,6-dioxaspiro[2
Propiedades
Fórmula molecular |
C27H41NO8 |
|---|---|
Peso molecular |
507.6 g/mol |
Nombre IUPAC |
[(E)-5-[[6-[(2E,4E)-5-(4,7-dihydroxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate |
InChI |
InChI=1S/C27H41NO8/c1-16(8-11-23-25(31)27(15-33-27)14-26(6,32)36-23)7-10-22-17(2)13-21(19(4)35-22)28-24(30)12-9-18(3)34-20(5)29/h7-9,11-12,17-19,21-23,25,31-32H,10,13-15H2,1-6H3,(H,28,30)/b11-8+,12-9+,16-7+ |
Clave InChI |
PJKVJJDQXZARCA-LRVRCSQWSA-N |
SMILES isomérico |
CC1CC(C(OC1C/C=C(\C)/C=C/C2C(C3(CC(O2)(C)O)CO3)O)C)NC(=O)/C=C/C(C)OC(=O)C |
SMILES canónico |
CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)O)CO3)O)C)NC(=O)C=CC(C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


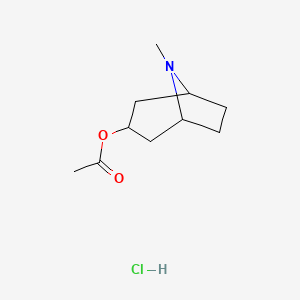
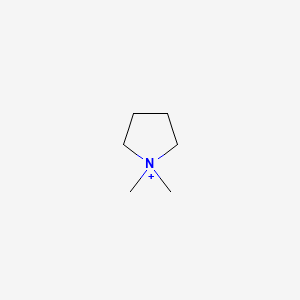

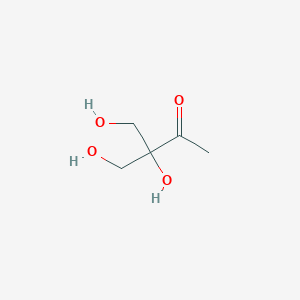
![1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B12292714.png)

![Sodium;3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate](/img/structure/B12292717.png)

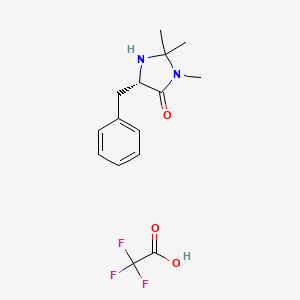
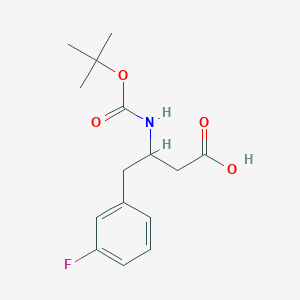


![4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-1-ol](/img/structure/B12292762.png)
